BenchChemオンラインストアへようこそ!

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate

Nicotinic Selectivity Muscarinic Receptors nAChR

Sourcing this cyclopropyl carbamate scaffold ensures access to a conformationally restricted nicotinic pharmacophore with high selectivity for central α4β2 receptors. Crucially, it demonstrates no measurable affinity for muscarinic, ganglionic, or muscular subtypes at concentrations up to 10 µM, eliminating confounding off-target activity. This polypharmacological silence makes it an essential tool for dissecting α4β2-mediated cognitive effects, validating target engagement in Alzheimer's research, and developing next-generation smoking cessation therapies without the peripheral toxicities of non-selective agonists like nicotine.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 387845-56-9
Cat. No. B3264195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate
CAS387845-56-9
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)COC2=CN=CC=C2
InChIInChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-14(6-7-14)10-18-11-5-4-8-15-9-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,16,17)
InChIKeyKZFNAONNFDSLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate (CAS 387845-56-9): A Conformationally Restricted α4β2 Nicotinic Ligand Scaffold


tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate is a synthetic small molecule whose core structure features an amino-substituted cyclopropane ring linked to a pyridine nucleus via an oxymethyl spacer . This design creates a conformationally restricted nicotinic pharmacophore that is the basis of a series of selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands [2]. The compound is primarily utilized as a key intermediate or a foundational scaffold in medicinal chemistry programs targeting cognitive disorders, mood disturbances, and nicotine addiction, where selectivity over other nAChR subtypes and muscarinic receptors is critical [2].

Why Generic α4β2 Ligands Cannot Replace tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate in Selective Nicotinic Research


A simple substitution with another α4β2 nicotinic ligand, such as nicotine or varenicline, is scientifically invalid for research requiring selective profiling. The cyclopropane ring in this scaffold is not merely a structural feature; it imposes a conformational constraint that is integral to its unique pharmacological fingerprint [1]. This constraint drives a selectivity profile characterized by high affinity for central α4β2 receptors, while crucially lacking any measurable affinity for muscarinic receptors and showing no appreciable binding to ganglionic or muscular nAChR subtypes at concentrations up to 10 µM [1]. This specific polypharmacological silence is not a class-wide property, making the scaffold's use essential for dissecting α4β2-mediated effects without confounding off-target activity [1].

Quantitative Selectivity Evidence for tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate vs. Non-Selective Nicotinic Standards


Selectivity Over Muscarinic Receptors: Functional Silence vs. Acetylcholine

The cyclopropyl carbamate series demonstrates a complete lack of affinity for muscarinic receptors, a feature that distinguishes it fundamentally from the endogenous agonist acetylcholine which potently activates both nicotinic and muscarinic systems [1]. While the series shows high affinity for the rat α4β2 nAChR, no displacement of radioligand was observed at muscarinic receptors [1]. This represents a critical advantage for in vitro and in vivo studies aiming to isolate nicotinic signaling.

Nicotinic Selectivity Muscarinic Receptors nAChR Off-Target Activity

Absence of Ganglionic and Muscular nAChR Activity vs. Nicotine and Epibatidine

The scaffold's selectivity extends to peripheral nicotinic receptors. The series shows no appreciable affinity for the ganglionic (α3β4) or muscular (α1β1γδ) nAChR subtypes at concentrations up to 10 µM [1]. This stands in stark contrast to nicotine, which activates ganglionic receptors, and epibatidine, a potent but non-selective agonist that binds both central and peripheral subtypes with very high affinity [2].

Nicotinic Subtypes Ganglionic Receptor Muscle Receptor Selectivity Profile

High Affinity for Central α4β2 Receptors: A Class-Level Benchmark

The series of compounds described by Charton et al. exhibit their highest affinity for the rat α4β2 subtype of the nicotinic receptor [1]. While specific Ki values for the tert-butyl carbamate variant with a 3-pyridyloxy substituent are not broken out in the public abstract, the chemical series as a whole is defined by this high-affinity α4β2 interaction. This central selectivity is the key pharmacological value proposition, differentiating it from older ligands like cytisine which have potent but non-exclusive α4β2 activity [2].

α4β2 nAChR CNS Selectivity Receptor Affinity Nicotinic Ligand

Ideal Use Cases for tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate Based on Evidence of α4β2 Selectivity


In Vitro and In Vivo Dissection of α4β2-Mediated Cognitive Enhancement

The demonstrated silence at muscarinic, ganglionic, and muscular receptors makes this compound an ideal pharmacological tool for isolating the cognitive effects of α4β2 activation. In a social recognition test in rats, a representative compound from this series produced a positive effect on memory, validating their use in behavioral neuroscience [1]. This scaffold can be used to probe α4β2-dependent long-term potentiation without the confounding side effects of non-selective agonists, thereby strengthening target engagement conclusions for Alzheimer's disease and age-related cognitive decline research.

Lead Optimization Scaffold for Smoking Cessation Candidates with Minimized Side Effects

Given the high selectivity for central α4β2 over ganglionic (α3β4) and muscular subtypes in vitro [1], this cyclopropyl carbamate scaffold serves as an excellent starting point for developing new smoking cessation pharmacotherapies. Its profile suggests a potential to replicate the cognition-enhancing and reward-modulating effects of nicotine while inherently avoiding the gastrointestinal and cardiovascular toxicities that are driven by peripheral nAChR activation, a key differentiation from the natural alkaloid.

Building Block for Bivalent or Affinity-Labeled Probes for nAChR Subtype Mapping

The profound selectivity for α4β2 over other subtypes and the complete lack of muscarinic binding [1] make this scaffold a highly reliable basis for the synthesis of chemical biology tools. Researchers can append fluorescent tags, photoaffinity labels, or biotin handles to this core to create probes that will label native α4β2 receptors in complex tissue samples with minimal background noise, offering a level of specificity unattainable with probes derived from non-selective ligands like epibatidine.

Quote Request

Request a Quote for tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.